REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8](C#C[Si](C)(C)C)[C:7]([NH:16][C:17](=O)[CH3:18])=[CH:6][C:5]=1[Cl:20].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[Cl:20][C:5]1[CH:6]=[C:7]2[C:8]([CH:18]=[CH:17][NH:16]2)=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:21] |f:1.2|
|
Name
|
|
Quantity
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1.9 g
|
Type
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reactant
|
Smiles
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COC(C1=C(C=C(C(=C1)C#C[Si](C)(C)C)NC(C)=O)Cl)=O
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Name
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|
Quantity
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1.9 g
|
Type
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reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 6 h under nitrogen
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Duration
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6 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to dryness
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Type
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CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (25 mL) and water (25 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C=CNC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |